molecular formula C7H10O B14714370 4-(Ethenyloxy)pent-1-yne CAS No. 18669-07-3

4-(Ethenyloxy)pent-1-yne

Cat. No.: B14714370
CAS No.: 18669-07-3
M. Wt: 110.15 g/mol
InChI Key: IPKYBZWJAKIENH-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)pent-1-yne is an organic compound characterized by the presence of both an alkyne and an ether functional group. Its molecular formula is C7H10O, and it is known for its unique reactivity due to the presence of these functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethenyloxy)pent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. This method typically uses a strong base, such as sodium amide (NaNH2), to deprotonate a terminal alkyne, forming an acetylide anion. This anion then reacts with an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)pent-1-yne undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Alkyl halides and strong nucleophiles, such as sodium hydride (NaH), are often used.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted ethers.

Scientific Research Applications

4-(Ethenyloxy)pent-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)pent-1-yne involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The ether group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These reactions are facilitated by the compound’s ability to act as both a nucleophile and an electrophile .

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: Similar in structure but contains a hydroxyl group instead of an ether group.

    1-Pentyne: Contains only an alkyne group without the ether functionality.

    4-Penten-1-yne: Contains both an alkyne and an alkene group.

Uniqueness

4-(Ethenyloxy)pent-1-yne is unique due to the presence of both an alkyne and an ether group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .

Properties

CAS No.

18669-07-3

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

4-ethenoxypent-1-yne

InChI

InChI=1S/C7H10O/c1-4-6-7(3)8-5-2/h1,5,7H,2,6H2,3H3

InChI Key

IPKYBZWJAKIENH-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)OC=C

Origin of Product

United States

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